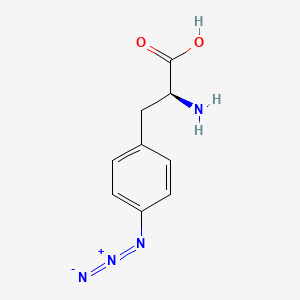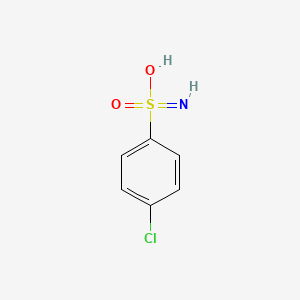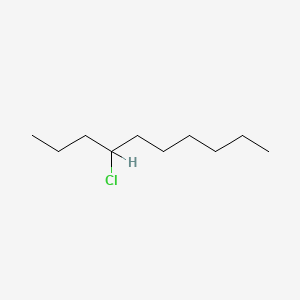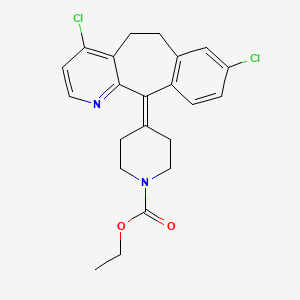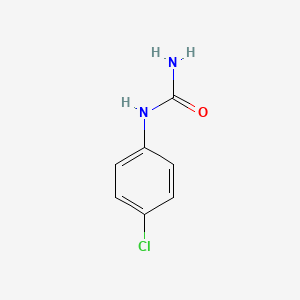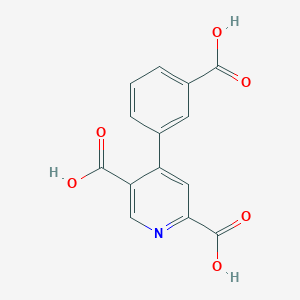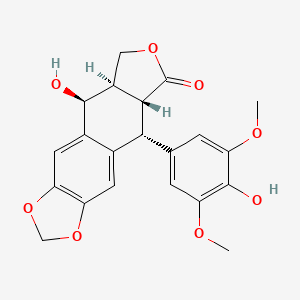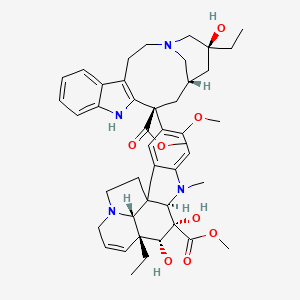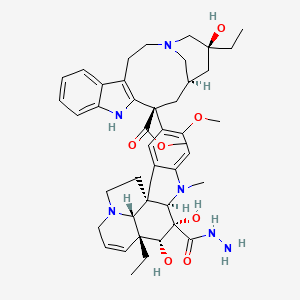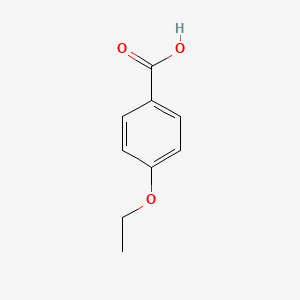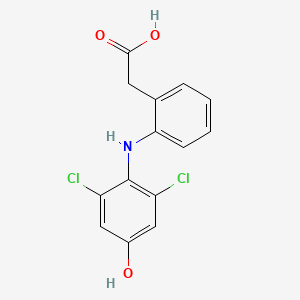
Acetamide, N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A 63162 is a 5-lipoxygenase inhibitor.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism in Herbicides
Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, focusing on the activation pathway leading to a DNA-reactive dialkylbenzoquinone imine. This research highlighted important intermediates such as 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide, crucial in understanding the metabolism and potential carcinogenicity of these herbicides (Coleman et al., 2000).
Chemoselective Acetylation in Antimalarial Drug Synthesis
Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study employed Novozym 435 as a catalyst and investigated various acyl donors, providing insights into optimizing drug synthesis processes (Magadum & Yadav, 2018).
Bioactive Metabolites from Marine Actinobacterium
Sobolevskaya et al. (2007) isolated new compounds, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, from the marine actinobacterium Streptomyces sp. The study evaluated the cytotoxic activities of these compounds, contributing to the search for novel bioactive substances with potential pharmaceutical applications (Sobolevskaya et al., 2007).
Radiosynthesis in Herbicide Research
Latli and Casida (1995) conducted radiosynthesis of acetochlor, a chloroacetanilide herbicide, and a dichloroacetamide safener. This research is significant for studies on the metabolism and mode of action of these agricultural chemicals (Latli & Casida, 1995).
Pharmaceutical Applications in Analgesic and Anti-inflammatory Agents
Rani et al. (2016) synthesized novel acetamide derivatives for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Their research contributes to the development of new therapeutic compounds (Rani et al., 2016).
Anti-Arthritic Properties
Jawed et al. (2010) studied the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide in rats, revealing its potential as a promising anti-arthritic agent (Jawed et al., 2010).
Antioxidant Activity in Coordination Complexes
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their antioxidant activity, demonstrating the potential of these compounds in biological applications (Chkirate et al., 2019).
Eigenschaften
CAS-Nummer |
111525-11-2 |
|---|---|
Produktname |
Acetamide, N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)- |
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
N-hydroxy-N-[1-(4-phenylmethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C17H19NO3/c1-13(18(20)14(2)19)16-8-10-17(11-9-16)21-12-15-6-4-3-5-7-15/h3-11,13,20H,12H2,1-2H3 |
InChI-Schlüssel |
FSUFUKQWXOFBDQ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N(C(=O)C)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N(C(=O)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A 63162 A-63162 A63162 N-hydroxy-N-(1-(4-(phenylmethoxy)phenyl)ethyl)-acetamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



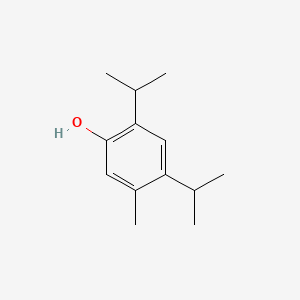
![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)
